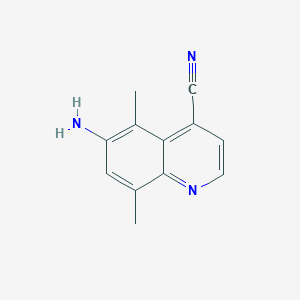

6-Amino-4-cyano-5,8-dimethylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

6-amino-5,8-dimethylquinoline-4-carbonitrile |

InChI |

InChI=1S/C12H11N3/c1-7-5-10(14)8(2)11-9(6-13)3-4-15-12(7)11/h3-5H,14H2,1-2H3 |

InChI Key |

WGABUPBYQFELJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C(C=CN=C12)C#N)C)N |

Origin of Product |

United States |

Reactivity and Transformations of 6 Amino 4 Cyano 5,8 Dimethylquinoline

Reactions of the Amino Group (C-6)

The amino group at the C-6 position of the quinoline (B57606) ring is a versatile functional handle, amenable to a variety of chemical modifications. Its reactivity is characteristic of an aromatic amine, although influenced by the electron-withdrawing nature of the quinoline core and the steric hindrance imposed by the adjacent methyl group at C-5.

Acylation, Alkylation, and Arylation

Acylation: The amino group of 6-aminoquinolines readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction of a 6-aminoquinoline with acetic anhydride typically yields the N-acetyl derivative. While specific studies on 6-Amino-4-cyano-5,8-dimethylquinoline are not extensively documented, the general reactivity of 6-aminoquinolines suggests that acylation would proceed under standard conditions, potentially requiring slightly elevated temperatures or the use of a catalyst to overcome the steric hindrance from the C-5 methyl group.

| Reactant | Reagent | Product | Conditions |

| 6-Aminoquinoline | Acetic Anhydride | 6-Acetamidoquinoline | Varies, often with heating |

| 6-Aminoquinoline | Benzoyl Chloride | 6-Benzamidoquinoline | Schotten-Baumann conditions |

Alkylation: Alkylation of the 6-amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Arylation: The introduction of an aryl group onto the 6-amino nitrogen can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a C-N bond between the 6-aminoquinoline and an aryl halide or triflate. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and is dependent on the specific substrates used. libretexts.org The steric hindrance around the amino group in this compound might necessitate the use of bulky electron-rich phosphine ligands to facilitate the catalytic cycle. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand | 6-Aminoquinoline, Aryl Halide | 6-(Arylamino)quinoline |

Condensation Reactions

The primary amino group at C-6 can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). bepls.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. bepls.com The resulting imine can serve as a versatile intermediate for further synthetic transformations. The formation of Schiff bases from 6-aminoquinolines with various aromatic aldehydes has been reported to proceed efficiently upon refluxing in a suitable solvent like ethanol. bepls.com

| Reactant 1 | Reactant 2 | Product |

| 6-Aminoquinoline | Aromatic Aldehyde | N-(Arylmethylidene)quinolin-6-amine |

Diazotization and Subsequent Transformations

The 6-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures. organic-chemistry.org This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂), enabling a wide array of subsequent transformations. organic-chemistry.org

The resulting 6-quinolinediazonium salt can undergo various Sandmeyer-type reactions, where the diazonium group is replaced by a range of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov These reactions provide a powerful method for introducing a variety of substituents onto the quinoline ring at the C-6 position.

Examples of Sandmeyer Reactions:

Halogenation: Treatment with CuCl, CuBr, or KI leads to the corresponding 6-chloro-, 6-bromo-, or 6-iodoquinoline. wikipedia.org

Cyanation: Reaction with CuCN introduces a cyano group, yielding 6-cyanoquinoline. wikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution results in the formation of 6-hydroxyquinoline.

| Starting Material | Reagents | Product | Reaction Name |

| 6-Quinolinediazonium salt | CuCl / HCl | 6-Chloroquinoline | Sandmeyer Reaction |

| 6-Quinolinediazonium salt | CuBr / HBr | 6-Bromoquinoline | Sandmeyer Reaction |

| 6-Quinolinediazonium salt | CuCN / KCN | 6-Cyanoquinoline | Sandmeyer Reaction |

Transformations of the Cyano Group (C-4)

Hydrolysis to Carboxylic Acids and Esters

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide. This initially produces the carboxylate salt, which upon acidification yields the corresponding carboxylic acid.

The resulting 6-amino-5,8-dimethylquinoline-4-carboxylic acid can be further converted to its corresponding esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired 4-(aminomethyl)quinoline derivative.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also be used for this transformation. The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Modifications of the Methyl Groups (C-5, C-8)

The two methyl groups at the C-5 and C-8 positions on the benzene (B151609) ring of the quinoline core are also sites for chemical modification, primarily through free-radical halogenation, oxidation, and potentially hydrogen-deuterium exchange.

The methyl groups of this compound can undergo free-radical halogenation at the benzylic position when treated with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation. This reaction would yield the corresponding halomethyl derivatives (e.g., 5-(bromomethyl)- or 8-(bromomethyl)-quinoline).

These resulting benzylic halides are versatile intermediates for nucleophilic substitution reactions. wikipedia.org They can react with a wide range of nucleophiles, allowing for the introduction of various functional groups.

Table 2: Potential Nucleophilic Substitution Reactions of Halomethylated Quinoline

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH | Alcohol (-CH₂OH) |

| Alkoxide | NaOCH₃ | Ether (-CH₂OCH₃) |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Amines | RNH₂ | Amine (-CH₂NHR) |

The methyl groups attached to the aromatic quinoline ring can be oxidized to carboxylic acids using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can achieve this transformation. biosynce.compvamu.edu The oxidation would proceed through intermediate aldehyde stages to ultimately yield the corresponding quinoline carboxylic acids at the C-5 and/or C-8 positions. The selectivity of the oxidation might be influenced by the reaction conditions and the electronic environment of each methyl group.

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process governed by the directing effects of both the heterocyclic nitrogen and the existing substituents. In acidic media, the quinoline nitrogen is protonated, making the pyridine (B92270) ring strongly electron-deficient and deactivating it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the benzene ring. reddit.com

In the case of this compound, the benzene ring is highly activated by the presence of the strongly activating amino group at C-6 and the two weakly activating methyl groups at C-5 and C-8. The amino group is a powerful ortho, para-director. lumenlearning.com The methyl groups are also ortho, para-directors. The cyano group at C-4 is a deactivating group and a meta-director with respect to the pyridine ring, but its influence on the benzene ring is less pronounced.

The combined directing effects of the substituents on the carbocyclic ring would strongly favor electrophilic substitution at the C-7 position. The C-7 position is ortho to the powerful activating amino group at C-6 and also ortho to the methyl group at C-8. The C-5 position is already substituted. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield the 7-substituted product as the major isomer.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 6-Amino-4-cyano-7-nitro-5,8-dimethylquinoline |

| Bromination | Br⁺ | 6-Amino-7-bromo-4-cyano-5,8-dimethylquinoline |

| Sulfonation | SO₃ | This compound-7-sulfonic acid |

Nucleophilic Aromatic Substitution on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. In the context of the quinoline scaffold, positions 2 and 4 are inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The presence of an additional electron-withdrawing cyano group at the 4-position of this compound would theoretically enhance the electrophilicity of this position, making it a prime target for nucleophiles.

However, the 6-amino group, being a strong electron-donating group through resonance, would counteract this effect to some extent by increasing the electron density of the ring. Despite this, if a suitable leaving group were present at the 4-position (a hypothetical scenario for discussion, as the parent compound has a cyano group), the position would be highly susceptible to SNAr.

In the absence of a leaving group at the activated positions, direct nucleophilic substitution on the hydrogen-bearing carbons of the quinoline core is generally challenging and requires harsh conditions or specific activation. For this compound, direct nucleophilic attack on the carbons of the pyridine ring (positions 2 and 3) is unlikely under standard SNAr conditions.

The reactivity of related quinoline systems in SNAr reactions provides insights into the potential transformations of derivatives of this compound. For instance, 4-chloroquinolines readily undergo substitution with a variety of nucleophiles. nih.govmdpi.com

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on a 4-Halogenated Derivative of 6-Amino-5,8-dimethylquinoline

| Nucleophile | Reagent | Product (Hypothetical) |

| Hydroxide | NaOH | 6-Amino-4-hydroxy-5,8-dimethylquinoline-4-carbonitrile |

| Alkoxide | NaOR | 6-Amino-4-alkoxy-5,8-dimethylquinoline-4-carbonitrile |

| Amine | RNH2 | 6-Amino-4-(alkylamino)-5,8-dimethylquinoline-4-carbonitrile |

| Thiolate | NaSR | 6-Amino-4-(alkylthio)-5,8-dimethylquinoline-4-carbonitrile |

Note: This table presents hypothetical reactions on a derivative where the cyano group is replaced by a halogen, a better leaving group, to illustrate the potential for SNAr on this quinoline scaffold.

Radical Reactions of the Quinoline Scaffold

The quinoline ring system can participate in radical reactions, offering alternative pathways for functionalization. The regioselectivity of radical attack on the quinoline nucleus is governed by the electronic effects of the substituents and the nature of the radical species. Generally, electron-deficient aromatic systems like quinoline are susceptible to attack by nucleophilic radicals.

In the case of this compound, the pyridine sub-ring is electron-deficient, while the benzene sub-ring is rendered electron-rich by the amino group. This electronic dichotomy would influence the site of radical attack. Minisci-type reactions, which involve the addition of a carbon-centered radical to a protonated heteroaromatic compound, are a common method for the C-H functionalization of quinolines. nih.govresearchgate.net For protonated this compound, radical attack would be expected to occur preferentially on the electron-deficient pyridine ring, at positions 2 or 3.

The presence of the electron-withdrawing cyano group at position 4 would further activate the pyridine ring towards radical attack. Conversely, the electron-donating amino and methyl groups on the benzenoid ring would likely disfavor radical attack at that portion of the molecule under these conditions.

Recent advancements in photoredox catalysis have expanded the scope of radical additions to heteroaromatics, allowing for functionalization under milder conditions. acs.org These methods could potentially be applied to this compound to introduce a variety of functional groups.

Table 2: Predicted Regioselectivity of Radical Attack on the this compound Scaffold

| Radical Type | Predicted Major Site(s) of Attack | Rationale |

| Nucleophilic Alkyl Radical | C2, C3 | Attack on the electron-deficient pyridine ring, activated by the ring nitrogen and the C4-cyano group. |

| Acyl Radical | C2, C3 | Similar to nucleophilic alkyl radicals, targeting the most electrophilic positions. |

| Electrophilic Radical | C7 | Attack on the electron-rich benzenoid ring, directed by the activating amino and methyl groups. |

Note: The predictions in this table are based on general principles of radical reactivity towards substituted quinolines and would require experimental validation.

Computational and Theoretical Investigations of 6 Amino 4 Cyano 5,8 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the atomic and electronic levels. For a molecule like 6-Amino-4-cyano-5,8-dimethylquinoline, these methods can predict its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This is achieved by exploring the potential energy surface of the molecule to find its global minimum.

For a substituted quinoline (B57606), the geometry optimization process would involve determining the precise bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-amino-2-methylquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize the molecular structure. The results would typically be presented in a table detailing these geometric parameters.

Table 1: Representative Optimized Geometric Parameters for a Quinoline Derivative (Calculated using DFT) (Note: This data is illustrative and based on typical values for similar structures, not a direct calculation for this compound.)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C3 | 1.38 Å |

| C3-C4 | 1.42 Å | |

| C4-N10 | 1.37 Å | |

| Bond Angle | C2-C3-C4 | 120.5° |

| C3-C4-N10 | 121.0° | |

| Dihedral Angle | C8-C9-C1-N1 | 179.8° |

Beyond geometry, DFT is also employed to investigate the electronic structure, providing insights into the distribution of electrons within the molecule and the energies of the molecular orbitals.

Ab Initio Methods (e.g., HF)

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net The Hartree-Fock method approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called spin-orbitals. While computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF is a foundational method that serves as a starting point for more advanced calculations. researchgate.net

In the context of this compound, an HF calculation would also yield an optimized geometry and electronic structure. Comparing the results from HF and DFT can provide a deeper understanding of the role of electron correlation in determining the molecular properties. For example, a study on 4-amino-2-methylquinoline employed both HF and DFT methods to analyze its vibrational spectra, finding good agreement between the theoretical and experimental data.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are crucial in determining its reactivity and its interactions with other molecules. Computational methods provide a detailed picture of these properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO is likely to be concentrated around the electron-withdrawing cyano group and the heterocyclic ring.

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: This data is illustrative and based on typical values for similar structures, not a direct calculation for this compound.)

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 4.10 |

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the regions around the methyl groups would likely exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Charge Distribution Analysis (e.g., Mulliken Charges, NBO Analysis)

Understanding the distribution of atomic charges within a molecule is fundamental to explaining its polarity, reactivity, and intermolecular interactions. Computational methods offer several schemes for partitioning the total electron density among the constituent atoms.

Mulliken Population Analysis is a widely used method for calculating partial atomic charges. It is based on the linear combination of atomic orbitals (LCAO) approach and partitions the overlap populations between pairs of atoms. However, Mulliken charges are known to be highly dependent on the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis provides a more robust and chemically intuitive picture of charge distribution. The NBO method localizes the molecular orbitals into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. This allows for a detailed analysis of charge transfer and hyperconjugative interactions within the molecule. NBO charges are generally less sensitive to the choice of basis set compared to Mulliken charges.

For this compound, a charge distribution analysis would quantify the partial charges on each atom. It is expected that the nitrogen atoms of the amino and cyano groups, as well as the quinoline ring nitrogen, would carry negative charges, while the carbon atoms attached to them and the hydrogen atoms would be positively charged.

Table 3: Representative Calculated Atomic Charges for a Quinoline Derivative (Note: This data is illustrative and based on typical values for similar structures, not a direct calculation for this compound.)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| N (amino) | -0.85 | -0.95 |

| C (cyano) | 0.15 | 0.20 |

| N (cyano) | -0.50 | -0.60 |

| C (methyl) | -0.60 | -0.70 |

Spectroscopic Property Prediction and Correlation

Theoretical Vibrational Frequencies and IR Spectral Simulations

NMR Chemical Shift Predictions and Experimental Validation

Similarly, specific computational predictions and experimental validation of NMR chemical shifts for this compound have not been reported in the available literature. The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation and is often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Such calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the this compound structure, including the protons of the amino and methyl groups, the aromatic protons, and the carbons of the quinoline core and the cyano group. Experimental validation through 1H and 13C NMR spectroscopy would be essential to confirm these predictions and thus the molecular structure. In the absence of dedicated research on this compound, a table correlating predicted and experimental chemical shifts cannot be provided.

UV-Vis Absorption Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. For this compound, such simulations would likely predict absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the conjugated quinoline system, influenced by the electron-donating amino group and the electron-withdrawing cyano group. The specific absorption wavelengths and oscillator strengths would depend on the computational method and solvent model used. However, dedicated TD-DFT studies for this compound are not found in the public domain, precluding the presentation of a data table with simulated UV-Vis absorption data.

Noncovalent Interactions Analysis

The analysis of noncovalent interactions is crucial for understanding the crystal packing and supramolecular chemistry of a compound. While general principles can be applied, a specific analysis for this compound is absent from the literature.

Hydrogen Bonding Networks

The this compound molecule possesses a primary amino group (-NH2) which can act as a hydrogen bond donor, and a cyano group (-C≡N) and the quinoline ring nitrogen which can act as hydrogen bond acceptors. In a crystalline state, it is highly probable that intermolecular hydrogen bonds of the N-H···N type would form, potentially leading to the creation of dimers, chains, or more complex three-dimensional networks. The specific geometry and strength of these hydrogen bonds would be determined by the crystal packing. Without experimental crystallographic data or specific computational studies, the precise nature of the hydrogen bonding network remains speculative.

π-π Stacking Interactions

The planar aromatic quinoline ring in this compound makes it a prime candidate for engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant factor in the stabilization of crystal structures. Depending on the relative orientation of the molecules in the crystal lattice, these could manifest as face-to-face or offset stacking arrangements. The presence of substituents (amino, cyano, and methyl groups) would influence the geometry and strength of these interactions. A detailed analysis requires crystallographic data, which is not available for this compound in the reviewed literature.

C-H…π Interactions

In the study of quinoline derivatives, C-H…π interactions are recognized as significant non-covalent forces that contribute to the formation and stabilization of their supramolecular structures. These interactions involve a hydrogen atom bonded to a carbon atom (the C-H donor) and the electron cloud of an aromatic π-system, such as the quinoline ring system (the π-acceptor).

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how adjacent molecules interact. For various quinoline derivatives, Hirshfeld analysis has been instrumental in deconstructing the complex network of intermolecular contacts. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net

The analysis generates a unique Hirshfeld surface for a molecule, which is color-mapped to show different properties. A key map is the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals limit, and blue regions signify longer contacts.

Furthermore, two-dimensional "fingerprint plots" are generated from the Hirshfeld surface, which summarize all intermolecular contacts and provide quantitative percentages for each interaction type. For quinoline derivatives, these plots typically reveal the dominant role of specific contacts in stabilizing the crystal structure. nih.gov

Below is an interactive data table showing typical contributions of different intermolecular contacts to the total Hirshfeld surface area for a representative, hypothetical quinoline derivative, based on published data for analogous compounds. nih.govresearchgate.net

| Intermolecular Contact | Contribution Percentage (%) | Description |

| H···H | 40 - 50% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the peripheries of adjacent molecules. |

| C···H/H···C | 10 - 20% | Corresponds to C-H…π interactions and other van der Waals contacts involving carbon and hydrogen atoms. |

| N···H/H···N | 5 - 15% | Indicates the presence of classical or weak hydrogen bonds involving the quinoline nitrogen atom or amino substituents. |

| O···H/H···O | 5 - 10% | Present in derivatives with oxygen-containing functional groups, signifying C-H···O or O-H···O hydrogen bonds. |

| C···C | 3 - 7% | Reflects π-π stacking interactions between the aromatic rings of neighboring quinoline systems. |

Note: The percentages are illustrative and vary depending on the specific substituents and crystal packing of the compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions involving quinoline synthesis and functionalization. nih.govmdpi.com While no specific studies exist for this compound, research on related systems provides a blueprint for how such investigations are conducted. These studies help chemists understand reaction feasibility, selectivity, and the roles of catalysts by mapping the potential energy surface of a reaction.

Transition State Analysis and Reaction Pathways

A primary goal of computational reaction mechanism studies is to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier, which is critical for predicting the reaction rate. DFT calculations are used to locate and optimize the geometry of reactants, intermediates, products, and, most importantly, the transition states connecting them. nih.govrsc.orgresearchgate.net

For reactions like the C-H activation or annulation to form the quinoline ring, computational models can compare different possible pathways. mdpi.commdpi.com For example, a reaction might proceed through a concerted mechanism (all bond-making and -breaking occurs in one step) or a stepwise mechanism (involving one or more intermediates). By calculating the energy barriers for each potential pathway, researchers can determine the most energetically favorable route. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a calculated TS correctly connects the intended reactant and product.

Catalytic Cycle Investigations

Many reactions for synthesizing or modifying quinolines are catalyzed by transition metals (e.g., Palladium, Rhodium, Ruthenium). mdpi.commdpi.com Computational chemistry is invaluable for mapping out the entire catalytic cycle. Such an investigation involves modeling each step of the cycle, including:

Coordination: The initial binding of the quinoline substrate to the metal catalyst.

Activation: The key bond-breaking step, such as C-H activation, often modeled as an oxidative addition or a concerted metalation-deprotonation (CMD) step. mdpi.com

Functionalization: The reaction of the activated intermediate with another reagent.

Reductive Elimination/Product Release: The final step where the product is formed and dissociates from the catalyst, regenerating it for the next cycle.

By calculating the energetics of the transition states and intermediates for each step, computational studies can identify the rate-determining step of the cycle and provide insights into how the catalyst's structure and ligands influence its efficiency and selectivity.

Supramolecular Chemistry and Self Assembly Potential

Design Principles for Self-Assembly Utilizing 6-Amino-4-cyano-5,8-dimethylquinoline

The design of self-assembling systems based on this compound hinges on the principles of molecular recognition and the directionality of non-covalent interactions. To achieve predictable and well-defined supramolecular structures, several factors must be considered:

Directionality of Hydrogen Bonds: The amino and cyano groups provide specific hydrogen bond donor and acceptor sites, respectively. The geometry of these interactions can be programmed to favor the formation of linear chains, cyclic motifs, or more complex networks.

π-π Stacking Interactions: The extended aromatic system of the quinoline (B57606) core promotes π-π stacking, which can act as a cohesive force, driving the assembly of molecules into columnar or layered structures.

Steric Hindrance: The methyl groups at the 5 and 8 positions introduce steric bulk, which can be exploited to control the packing of the molecules and prevent the formation of undesired aggregates. researchgate.net

Solvent Effects: The choice of solvent is critical, as it can compete for hydrogen bonding sites and influence the strength of hydrophobic interactions, thereby modulating the self-assembly process.

By carefully balancing these interactions, it is possible to guide the self-assembly of this compound into specific and functional supramolecular architectures.

Role of Functional Groups in Directing Supramolecular Architectures

The specific functional groups appended to the quinoline core of this compound play distinct and crucial roles in directing the formation of supramolecular assemblies.

The cyano group (-C≡N) at the 4-position is a strong hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. researchgate.net It can readily participate in C-H···N and N-H···N hydrogen bonds. nih.gov Furthermore, the nitrogen atom of the cyano group can act as a coordination site for metal ions, opening up the possibility of forming metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The linear geometry of the cyano group imposes specific directional constraints on these interactions.

The methyl groups (-CH₃) at the 5 and 8 positions primarily exert a steric influence on the self-assembly process. While they can participate in weak C-H···π interactions, their main role is to create steric hindrance that can prevent close packing of the quinoline cores in certain orientations. This steric effect can be strategically used to control the dimensionality of the self-assembled structure, for instance, by favoring the formation of linear chains over planar sheets. Judicious placement of methyl groups can be a powerful tool for fine-tuning the morphology of the resulting supramolecular materials. researchgate.net

Types of Supramolecular Interactions in Quinoline Systems

Quinoline derivatives, including this compound, engage in a variety of non-covalent interactions to form supramolecular assemblies. Hydrogen bonding is a particularly prominent and versatile interaction in these systems.

Hydrogen bonds are directional interactions that play a pivotal role in defining the structure and stability of supramolecular assemblies of quinoline systems. The nitrogen atom of the quinoline ring is a good hydrogen bond acceptor.

O-H···N and N-H···O: These are relatively strong hydrogen bonds that can form between the quinoline nitrogen and hydroxyl or amino groups on neighboring molecules or solvent molecules.

C-H···O and C-H···N: While weaker than conventional hydrogen bonds, these interactions are numerous in organic molecules and collectively contribute significantly to the stability of the crystal packing. Aromatic C-H groups can act as donors to oxygen or nitrogen acceptors.

The presence of the amino and cyano groups in this compound provides additional sites for these specific hydrogen bonding interactions, further enriching the possibilities for creating diverse and intricate supramolecular architectures.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| O-H···N | -OH | Quinoline N | 15-25 |

| N-H···O | -NH₂ | Carbonyl O | 10-20 |

| C-H···O | Aromatic C-H | Carbonyl O | 5-10 |

| C-H···N | Aromatic C-H | Cyano N, Quinoline N | 5-10 |

Table 1: Illustrative Hydrogen Bond Interactions in Quinoline-based Supramolecular Assemblies

| Functional Group | Role in Self-Assembly | Potential Interactions |

| **Amino (-NH₂) ** | Hydrogen Bond Donor/Acceptor | N-H···N, N-H···O |

| Cyano (-C≡N) | Hydrogen Bond Acceptor, Coordination Site | C-H···N, N-H···N, Metal Coordination |

| Methyl (-CH₃) | Steric Hindrance | C-H···π |

| Quinoline Core | π-π Stacking, Hydrogen Bond Acceptor | π-π stacking, C-H···π, O-H···N |

Table 2: Functional Group Roles in the Supramolecular Self-Assembly of this compound

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are non-covalent forces that play a crucial role in the organization of aromatic molecules in the solid state and in solution. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. libretexts.org In quinoline-based systems, π-π stacking is a frequently observed phenomenon that dictates the crystal packing and influences the material's electronic properties. nih.govresearchgate.netresearchgate.net Pairs of quinoline rings from adjacent molecules often lie parallel and overlapping, with a mean separation distance that is characteristic of such interactions. researchgate.net

The structure of this compound is particularly well-suited for strong π-π stacking. It possesses a powerful electron-donating group (EDG), the amino group at the C6 position, and a potent electron-withdrawing group (EWG), the cyano group at the C4 position. This "push-pull" electronic configuration creates a significant dipole moment across the quinoline scaffold. This charge polarization can lead to enhanced, directional π-π stacking arrangements, where the electron-rich portion of one molecule aligns favorably with the electron-poor region of a neighboring molecule in a displaced or offset geometry. This is in contrast to the weaker interactions observed between unsubstituted aromatic rings, which are primarily driven by dispersion forces.

| Interaction Type | Typical Geometry | Influencing Factors | Example System |

| π-π Stacking | Parallel, displaced, or sandwich | Aromatic system size, substituent electronic effects (EDG/EWG), solvent | Substituted 4-alkoxy-7-Cl-quinolines nih.gov |

| Face-to-Face Stacking | Centroid-to-centroid alignment | Electrostatic complementarity | Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II) researchgate.net |

C-H…π Interactions

C-H…π interactions are another critical class of non-covalent forces where a C-H bond acts as a weak hydrogen bond donor to a π-electron system, which serves as the acceptor. These interactions are vital in molecular recognition, protein folding, and the stabilization of crystal structures. In the context of quinoline chemistry, C-H…π interactions are known to contribute to the formation of complex supramolecular assemblies. For instance, the protonated form of the TriQuinoline (TQ) macrocycle displays both π-π and C-H…π contact modes in forming ternary complexes. nih.gov Similarly, the assembly of Oxa-TriQuinoline (o-TQ) complexes can involve C-H…π interactions. nih.govchemrxiv.org

| Interaction | Donor | Acceptor | Typical Distance (H to π-centroid) | Significance |

| C-H…π | C-H bond (e.g., from a methyl group) | Aromatic π-system (e.g., quinoline ring) | 2.5 - 3.0 Å | Crystal packing, conformational stability, molecular recognition |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Quinoline Ligands

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Quinoline and its derivatives are excellent candidates for ligands in these structures due to the coordinating ability of the heterocyclic nitrogen atom. acs.org The incorporation of functionalized quinoline ligands allows for the tuning of the resulting framework's properties, such as porosity, luminescence, and catalytic activity. mdpi.comescholarship.orgmdpi.com

This compound presents multiple potential coordination sites, making it a highly versatile ligand for the construction of coordination polymers and MOFs. The primary coordination sites include:

The Quinoline Nitrogen (N1): This is the most common coordination site for quinoline-based ligands.

The Amino Group Nitrogen (N6): The lone pair on the amino nitrogen can coordinate to a metal center.

The Cyano Group Nitrogen (N4-cyano): The nitrogen of the nitrile group can also act as a donor, potentially leading to bridging motifs.

This multi-dentate character allows the molecule to bind to metal centers in various modes, potentially forming 1D, 2D, or 3D frameworks. The presence of both amino and cyano functional groups provides additional opportunities for post-synthetic modification, where the framework can be further functionalized after its initial assembly. escholarship.org

| Ligand Type | Coordination Sites | Potential Framework Dimensionality | Reference Example |

| Biquinoline | N, N' | 2D, 3D | GR-MOFs with 2,2′-bicinchoninic acid nih.gov |

| Quinoline-carboxylate | N, O | 2D | {Cu(L)BF4}n mdpi.com |

| 8-Aminoquinoline | N1, N8-amino | 1D, 2D, 3D | Zn complexes with dicyanamide acs.org |

| This compound | N1, N6-amino, N4-cyano | 1D, 2D, 3D | (Theoretical) |

Quinoline-Based Macrocycles and Their Assembly

Macrocyclic compounds built from quinoline units represent a fascinating area of supramolecular chemistry, offering unique host-guest properties and applications due to their defined shapes and cavities. thieme-connect.com

TriQuinoline (TQ) and Oxa-TriQuinoline (o-TQ) Analogs

TriQuinoline (TQ) and Oxa-TriQuinoline (o-TQ) are two prominent examples of quinoline-based macrocycles.

TriQuinoline (TQ): TQ is a macrocycle formed by connecting three quinoline units at their 2- and 8-positions. nih.gov This results in a quasi-planar, 12-membered ring with an inner cavity containing three nitrogen atoms. This central void gives TQ a very high proton affinity. The protonated form, TQ•H+, is a 2D cationic molecule capable of engaging in both π-π and C-H…π interactions to form larger host-guest complexes. nih.gov

Oxa-TriQuinoline (o-TQ): In contrast to the rigidity of TQ, o-TQ is a more flexible 15-membered macrocycle where three quinoline units are linked by oxygen atoms at the 2- and 8-positions. nih.govchemrxiv.org This N3O3 aza-oxa-crown architecture can adopt a bowl-shaped conformation, allowing it to act as a tridentate nitrogen ligand to capture metal cations such as Cu(I). nih.gov The periphery of the o-TQ macrocycle can be functionalized, for example, with amino groups, to modulate its physicochemical properties. oup.com

| Feature | TriQuinoline (TQ) | Oxa-TriQuinoline (o-TQ) |

| Structure | Quasi-planar trimer of quinoline units | 15-membered N3O3 aza-oxa-crown |

| Conformation | Rigid | Flexible, can form a bowl shape |

| Key Property | High proton affinity in central void | Tridentate ligand for metal cations (e.g., Cu(I)) |

| Interactions | Forms complexes via π-π and C-H…π interactions | Forms complexes via π-π and C-H…π interactions |

| Reference | nih.gov | nih.govchemrxiv.org |

Rational Design of Macrocyclic Systems Incorporating this compound Units

The principles of rational design allow for the creation of novel molecular scaffolds with predictable properties by choosing building blocks with specific functionalities. nih.gov The unique substitution pattern of this compound makes it an exceptional candidate for the rational design of new macrocyclic systems.

The strategic placement of functional groups on the this compound scaffold provides multiple avenues for its incorporation into larger, tailor-made macrocycles:

Functional Handles for Assembly: The amino group at the C6 position serves as a versatile chemical handle. It can be readily modified or used as a nucleophilic site to connect to other molecular fragments, enabling the construction of new macrocyclic rings. This approach is analogous to the peripheral modification of existing macrocycles like o-TQ to tune their properties. oup.com

Tuning Electronic Properties: The push-pull system created by the amino (donating) and cyano (withdrawing) groups can be exploited to engineer the photophysical properties of a macrocycle. Incorporating this unit could lead to macrocycles with built-in fluorescence or specific electronic responses to guest binding, a key strategy in the design of molecular sensors. nih.gov

Steric Control of Conformation: The methyl groups at the C5 and C8 positions introduce steric bulk. In a macrocyclic structure, these groups would influence the final 3D conformation, potentially creating pre-organized cavities with specific shapes and sizes for selective guest binding.

By leveraging these features, this compound can be envisioned as a key component in the bottom-up synthesis of advanced macrocyclic hosts for applications in molecular recognition, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-amino-4-cyano-5,8-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted anilines or nitroaromatics. For example, nitro groups can be reduced to amines (e.g., using Fe/AcOH), followed by cyclization with ketones or aldehydes under acidic conditions . Nucleophilic substitution at the 4-position (e.g., cyano group introduction) may require polar aprotic solvents like DMF and catalysts such as CuI . Optimizing temperature (80–120°C) and reaction time (12–24 hrs) improves yields (>70%) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.